Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester

Catalog No.
S1911045
CAS No.
3842-86-2
M.F
C8H18NO4P
M. Wt
223.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, ...

CAS Number

3842-86-2

Product Name

Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester

IUPAC Name

2-diethoxyphosphoryl-N,N-dimethylacetamide

Molecular Formula

C8H18NO4P

Molecular Weight

223.21 g/mol

InChI

InChI=1S/C8H18NO4P/c1-5-12-14(11,13-6-2)7-8(10)9(3)4/h5-7H2,1-4H3

InChI Key

SPNSSEKVTXYNNH-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)N(C)C)OCC

Canonical SMILES

CCOP(=O)(CC(=O)N(C)C)OCC

Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester, is a phosphorus-containing compound characterized by its phosphonic acid functional group and two ethyl ester groups. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its unique structural properties, which include a dimethylamino group that enhances its biological activity. The presence of the phosphonic acid moiety contributes to its reactivity and ability to form various derivatives, making it a versatile building block in organic synthesis.

The chemical behavior of phosphonic acid diethyl ester involves several key reactions:

  • Esterification: The compound can undergo esterification reactions, forming mono- or diesters depending on the conditions applied. For instance, selective esterification methods using alkoxy group donors have been reported to yield high selectivity for mono- or diethyl esters of phosphonic acids, influenced by temperature and reagent choice .
  • Hydrolysis: Phosphonic acid diethyl esters can be hydrolyzed to yield the corresponding phosphonic acids. This reaction can be catalyzed by acidic or basic conditions, leading to the release of ethanol and the formation of the free acid .
  • Transesterification: This reaction allows for the exchange of the ethyl groups with other alcohols, which can modify the compound's solubility and reactivity profile, making it useful in various synthetic applications .

Phosphonic acids and their esters exhibit a range of biological activities, including:

  • Antiviral Properties: Some derivatives of phosphonic acids have shown efficacy against viral infections, acting as inhibitors of viral replication .
  • Antibacterial Activity: Certain phosphonates possess antibacterial properties, making them candidates for developing new antibiotics .
  • Enzyme Inhibition: The structural features of phosphonic acids allow them to act as enzyme inhibitors in biochemical pathways, which can be harnessed for therapeutic purposes.

Several methods exist for synthesizing phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester:

  • Direct Esterification: This involves reacting phosphonic acid with ethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the diethyl ester .
  • Kabachnik-Fields Reaction: A one-pot synthesis method that combines aldehydes, amines, and phosphites to yield α-amino-phosphonates. This method is efficient and environmentally friendly .
  • Transesterification Reactions: Utilizing various alcohols under catalytic conditions allows for the modification of the ester groups attached to the phosphonic acid .

Phosphonic acid diethyl ester finds applications in multiple fields:

  • Agricultural Chemistry: Used as a precursor for herbicides and pesticides due to its ability to interfere with plant metabolism.
  • Pharmaceuticals: Serves as an intermediate in synthesizing antiviral and antibacterial agents.
  • Material Science: Employed in creating coatings and polymers that require phosphorus-containing compounds for enhanced properties.

Studies on the interactions of phosphonic acid diethyl ester with biological systems indicate that it may bind effectively to enzymes or receptors involved in metabolic pathways. This binding can influence enzyme activity or signal transduction processes, leading to potential therapeutic effects or toxicological implications depending on the concentration and context of use.

Phosphonic acid diethyl ester shares structural similarities with other compounds in the phosphonate family. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Methylphosphonic Acid Dimethyl EsterContains methyl groups instead of ethylOften used in chemical warfare agents
Phosphoric Acid Triethyl EsterThree ethyl groups attachedMore hydrophilic; used in fertilizers
AminoalkylphosphonatesContains amino groupsExhibits higher biological activity

The uniqueness of phosphonic acid diethyl ester lies in its specific combination of a dimethylamino group with two ethyl esters, which enhances both its solubility and reactivity compared to other similar compounds. Its balance between hydrophobicity (from ethyl groups) and potential hydrogen bonding (from the amino group) makes it particularly versatile for various applications.

The Michaelis-Arbuzov reaction represents the most fundamental and widely utilized method for synthesizing phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester [1] [2]. This classical transformation involves the nucleophilic substitution reaction between triethyl phosphite and haloacetamide derivatives, proceeding through a well-established mechanism that begins with nucleophilic attack by the phosphorus lone pair on the electrophilic carbon of the alkyl halide [1] [3].

The reaction mechanism initiates with the formation of a highly unstable quasiphosphonium intermediate through an SN2 mechanism [2]. This intermediate subsequently undergoes a second SN2 reaction where the displaced halide anion attacks one of the ethyl groups, resulting in the elimination of ethyl halide and formation of the desired phosphonate product [1] [2]. The mechanistic pathway has been extensively validated through stereochemical studies demonstrating inversion of configuration at chiral carbon centers, consistent with the proposed SN2 mechanism [1].

Reactant Systems: Triethyl Phosphite and Haloacetamide Derivatives

The synthesis of phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester specifically employs triethyl phosphite as the phosphorus nucleophile and N,N-dimethylhaloacetamide derivatives as the electrophilic coupling partner [4]. The reactivity order of haloacetamides follows the established pattern: iodoacetamides > bromoacetamides > chloroacetamides, with reaction rates decreasing accordingly [3] [4].

Systematic optimization studies have revealed that N,N-dimethyliodoacetamide provides the highest reactivity, enabling reaction completion at 70°C within 4 hours and achieving yields of 88% [4]. In contrast, the corresponding chloroacetamide derivative requires more forcing conditions (85°C, 10 hours) but yields only 68% of the desired product [4]. The bromoacetamide represents an optimal compromise, providing 72% yield under moderate conditions (80°C, 8 hours) [4].

The electronic effects of the dimethylamino substituent significantly influence the reaction outcome. The electron-donating nature of the dimethylamino group reduces the electrophilicity of the α-carbon, necessitating higher temperatures and longer reaction times compared to simple alkyl halides [4]. However, this same electronic effect contributes to the stability of the final phosphonate product by reducing the susceptibility to hydrolysis [4].

Solvent and Catalytic Optimization Strategies

Extensive solvent screening studies have demonstrated that solvent-free conditions provide optimal results for the Michaelis-Arbuzov reaction with haloacetamide derivatives [5] [6] [7]. Under neat conditions at 90°C, the reaction achieves 78% yield within 6 hours, representing the highest efficiency among all tested solvent systems [5]. This superior performance stems from the elimination of mass transfer limitations and the concentration effect that enhances the effective molarity of reactants [6] [7].

When solvents are employed, significant variations in yield and reaction rate are observed. Acetonitrile emerges as the best performing solvent, providing 55% yield at 82°C over 24 hours [5]. Tetrahydrofuran shows comparable performance with 52% yield under milder conditions (70°C, 18 hours) [5]. Notably, protic solvents such as ethanol provide moderate yields (46%) but require careful optimization to prevent competing side reactions [5].

Polar aprotic solvents generally outperform nonpolar alternatives. Toluene, despite its good solvation properties for organic substrates, yields only 30% product at 90°C due to poor solvation of the ionic intermediates [5]. Similarly, dichloromethane provides modest yields (32%) even at ambient temperature, suggesting that the reaction proceeds through a highly polar transition state requiring stabilization by polar media [5].

Catalytic optimization has revealed several effective promoter systems for enhancing reaction efficiency. Sulfated polyborate emerges as the most effective catalyst, providing 97% yield at 70°C within just 15 minutes when used at 5 weight percent loading [5] [8]. This remarkable rate enhancement is attributed to the Lewis acidic sulfated sites that activate the carbonyl group toward nucleophilic attack [5].

Zinc iodide represents another highly effective catalyst system, achieving 96% yield at ambient temperature within 15 minutes at 20 mol% loading [5]. The mechanism involves coordination of zinc to the carbonyl oxygen, enhancing the electrophilicity of the α-carbon while the iodide provides a good leaving group for the subsequent elimination step [5].

Modern Approaches in Phosphonate Ester Formation

Palladium-Catalyzed C-P Coupling Techniques

Palladium-catalyzed carbon-phosphorus bond formation has emerged as a powerful alternative to traditional Michaelis-Arbuzov chemistry, offering enhanced functional group compatibility and milder reaction conditions [9] [10] [11]. These transformations utilize palladium complexes to facilitate the coupling between aryl electrophiles and hydrogen phosphonate diesters, providing direct access to arylphosphonates under relatively mild conditions [9] [10].

The mechanism of palladium-catalyzed C-P coupling involves initial oxidative addition of the aryl electrophile to palladium(0), followed by coordination and deprotonation of the H-phosphonate diester [12]. The resulting palladium-phosphonate intermediate then undergoes reductive elimination to form the C-P bond and regenerate the palladium(0) catalyst [12]. Detailed kinetic studies have revealed that the reductive elimination step is significantly accelerated when acetate is present as a ligand, due to its ability to act as a bidentate ligand that alters the reaction mechanism compared to halide-containing complexes [12].

Aryl imidazolylsulfonates represent excellent electrophilic partners for these transformations, reacting with H-phosphonate diesters in the presence of Pd(PPh₃)₄ catalyst and diisopropylethylamine base [9]. Optimal conditions employ 110°C for 18 hours, providing arylphosphonates in yields ranging from 75-92% [9]. The reaction shows good substrate generality and tolerance for various electronic and steric environments on the aryl ring [9].

Aryl nonaflates offer another attractive class of electrophiles, particularly due to their ease of preparation from readily available phenols [10]. These substrates couple efficiently with H-phosphonate diesters using Pd(OAc)₂ in combination with DPEPhos ligand at 110°C [10]. The reaction benefits from the addition of iodide salts, which accelerate the coupling process and reduce reaction times to 12 hours while maintaining yields in the 68-89% range [10].

Microwave-Assisted Synthesis Protocols

Microwave irradiation has revolutionized phosphonate synthesis by dramatically reducing reaction times while often improving yields compared to conventional heating methods [13] [14] [15]. The enhanced efficiency stems from the ability of microwaves to provide uniform heating throughout the reaction mixture, eliminating temperature gradients and hot spots that can lead to side reactions [16].

For H-phosphonate diester coupling reactions, microwave conditions at 200 watts and 130°C enable complete conversion within 10 minutes, compared to 8 hours required under conventional heating [13] [15]. The microwave-assisted protocol provides 88% yield compared to 75% under conventional conditions, representing both time and efficiency advantages [15]. The improved performance is attributed to the ability of microwaves to selectively heat polar molecules, leading to localized superheating effects that accelerate the rate-determining steps [16].

Diethyl phosphite substrates show even more dramatic improvements under microwave conditions, achieving 95% yield in just 5 minutes at 150 watts and 100°C [15]. This represents a remarkable time reduction from the 6 hours required conventionally while simultaneously improving the yield from 80% to 95% [15]. The enhanced performance likely reflects the excellent microwave absorption properties of phosphite compounds due to their polar P-H bonds [16].

Phosphonate ester hydrolysis reactions also benefit significantly from microwave acceleration. Using trimethylsilyl bromide as the deprotecting agent, complete ester cleavage occurs within 10 minutes at 100°C under microwave irradiation, compared to 8 hours at room temperature using conventional methods [14]. The microwave protocol additionally simplifies workup procedures since the reaction can be conducted in sealed vessels, minimizing the loss of volatile components [14].

Industrial-Scale Production Challenges

The industrial manufacture of phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester faces several significant technical and economic challenges that limit large-scale implementation [17] [18] [19]. These challenges encompass raw material supply constraints, environmental considerations, process optimization difficulties, and regulatory compliance requirements [17] [19].

Phosphorus supply represents a critical bottleneck for industrial phosphonate production. The European Union has classified phosphorus as a critical raw material due to the geographic concentration of phosphorus sources and the lack of economically viable alternatives [17]. This classification reflects both the economic importance of phosphorus-containing compounds and the inherent supply risks associated with geopolitical factors affecting phosphorus availability [17]. The situation is exacerbated by the growing awareness of environmental impacts associated with phosphorus mining and processing, creating pressure for more sustainable production methods [17].

Environmental concerns pose increasingly stringent challenges for industrial phosphonate production. Organophosphonates, including the target compound, are associated with various environmental issues including eutrophication potential through abiotic degradation to phosphate, heavy metal remobilization in water systems, and interference with wastewater treatment plant operations [19]. In Europe, it is estimated that 9,000-18,600 tons per year of organophosphonates are discharged into waters via inadequately treated industrial wastewater and municipal treatment plants, highlighting the need for more effective treatment and recovery technologies [19].

Process optimization at industrial scale presents unique challenges not encountered in laboratory synthesis. The Michaelis-Arbuzov reaction, while straightforward at small scale, becomes problematic during scale-up due to the highly exothermic nature of the transformation [20]. Heat management becomes critical, as inadequate temperature control can lead to competing side reactions, including phosphonate decomposition and formation of pyrophosphonate byproducts [20]. Additionally, the removal of volatile alkyl halide byproducts requires sophisticated distillation systems to prevent product contamination and ensure consistent quality [20].

The implementation of continuous flow processes has emerged as a promising solution for addressing scale-up challenges. Flow chemistry enables precise temperature control and efficient heat removal, critical factors for maintaining product quality during large-scale synthesis [20]. Recent developments in intensified continuous flow Michaelis-Arbuzov processes have demonstrated productivities up to 4.97 kg per day with minimal environmental impact through the elimination of solvents, additives, and catalysts [20]. However, these systems require significant capital investment and specialized expertise for operation and maintenance [20].

Quality control and analytical challenges become magnified at industrial scale. The monitoring of phosphonate purity requires sophisticated analytical methods, particularly ³¹P NMR spectroscopy for real-time process monitoring [20]. The implementation of in-line analytical systems for continuous manufacturing processes demands robust instrumentation capable of operating in industrial environments while providing reliable quantitative data [20].

Economic factors significantly influence the viability of industrial phosphonate production. The cost of raw materials, particularly high-purity triethyl phosphite, represents a substantial portion of manufacturing costs [21]. Additionally, the specialized equipment required for handling organophosphorus compounds, including corrosion-resistant materials and sophisticated containment systems, increases capital expenditure requirements [21]. The relatively niche market for specific phosphonate derivatives limits economies of scale, making cost optimization particularly challenging compared to commodity chemical production [21].

Regulatory compliance adds another layer of complexity to industrial phosphonate manufacturing. The handling and processing of organophosphorus compounds requires adherence to strict safety protocols due to potential toxicity concerns [19]. Environmental discharge limits for phosphorus-containing compounds are becoming increasingly stringent, necessitating advanced wastewater treatment systems and recovery technologies [19]. These regulatory requirements significantly impact both operational costs and facility design considerations [19].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester through the observation of multiple magnetically active nuclei [1] [2] [3]. The phosphorus-31 nucleus exhibits characteristic chemical shifts that serve as diagnostic indicators for the phosphonate functional group environment.

The phosphorus-31 nuclear magnetic resonance spectrum displays a characteristic singlet resonance in the range of 17-25 parts per million, which is consistent with tetracoordinated phosphorus environments in diethyl phosphonate derivatives [1] [4]. This chemical shift range reflects the electronic environment around the phosphorus center, where the phosphoryl oxygen and two ethoxy substituents create a distinctive magnetic shielding pattern [5].

Proton nuclear magnetic resonance analysis reveals multiple distinct spectral signatures that confirm the molecular structure [6]. The ethyl ester groups produce characteristic patterns with the methyl protons appearing as triplets at 1.2-1.4 parts per million with coupling constants of approximately 7.0 Hertz, indicating three-bond coupling to the adjacent methylene protons [4]. The ethyl methylene protons manifest as complex multiplets in the 4.0-4.2 parts per million region, reflecting their proximity to the electronegative phosphorus and oxygen atoms [2].

The phosphonate-attached methylene group exhibits a distinctive doublet pattern at 3.5-3.8 parts per million with a coupling constant of approximately 22 Hertz, characteristic of two-bond phosphorus-proton coupling [1] [3]. This large coupling constant confirms the direct attachment of the methylene carbon to the phosphorus center and serves as a definitive structural confirmation.

The dimethylamino substituent produces a singlet resonance at 2.8-3.0 parts per million, corresponding to the six equivalent methyl protons attached to the nitrogen atom [7]. The absence of coupling to other protons confirms the isolated nature of this functional group within the molecular framework.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment [4] [8]. The carbonyl carbon appears in the downfield region at 170-190 parts per million, consistent with an amide carbonyl environment. The phosphonate-bearing methylene carbon exhibits characteristic phosphorus-carbon coupling, appearing as a doublet due to one-bond coupling to the phosphorus-31 nucleus.

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals distinctive vibrational modes that characterize the functional groups present in phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester [9] [10] [11]. The phosphoryl group produces the most characteristic absorption, appearing as a strong band in the 1230-1250 wavenumber region [12] [13]. This phosphorus-oxygen double bond stretch serves as a diagnostic feature for phosphonate compounds and exhibits high intensity due to the large dipole moment change during vibration.

The phosphorus-oxygen-carbon ester linkages generate two distinct stretching modes [14] [15]. The asymmetric stretch appears as a strong absorption band at 1020-1060 wavenumbers, while the symmetric stretch manifests at 960-1000 wavenumbers with medium intensity [9] [11]. These vibrational modes are sensitive to the electronic environment and can provide information about the coordination state of the phosphorus atom.

The amide carbonyl group produces a characteristic strong absorption in the 1640-1680 wavenumber region [10]. This frequency is lower than typical ketone carbonyls due to resonance delocalization involving the adjacent nitrogen atom, which reduces the bond order and lowers the vibrational frequency.

Aliphatic carbon-hydrogen stretching modes appear in the 2950-3000 wavenumber region with medium intensity, corresponding to the various methyl and methylene groups present in the molecule [10] [16]. The carbon-hydrogen deformation modes occur at 1450-1470 wavenumbers and provide supporting evidence for the alkyl substituents.

The phosphorus-carbon bond stretch manifests as a medium-intensity absorption at 750-800 wavenumbers [14] [17]. While this mode is relatively weak compared to the phosphoryl stretch, it provides confirmation of the direct phosphorus-carbon connectivity that is crucial for structural identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation [18] [19] [20]. The molecular ion appears at mass-to-charge ratio 223 with moderate intensity (15-25% relative abundance), indicating reasonable stability under ionization conditions.

The most prominent fragmentation pathway involves sequential loss of ethoxy groups from the phosphonate ester [18] [21]. The initial loss of one ethoxy radical (45 mass units) produces a fragment ion at mass-to-charge ratio 178 with significant intensity (40-60% relative abundance). Subsequent loss of the second ethoxy group generates a fragment at mass-to-charge ratio 133 with moderate intensity (20-35% relative abundance).

A characteristic phosphonate fragmentation produces a phosphoryl cation at mass-to-charge ratio 63, corresponding to the phosphorus dioxide fragment [19] [20]. This ion typically exhibits high abundance (80-100% relative intensity) and serves as a diagnostic marker for phosphonate-containing compounds. The preferential formation of this fragment reflects the stability of the phosphorus-oxygen double bond and the tendency for phosphonates to eliminate organic substituents.

The dimethylamino carbonyl moiety can fragment to produce an ion at mass-to-charge ratio 72, corresponding to the dimethylamino carbonyl cation [7]. This fragment appears with moderate intensity (30-45% relative abundance) and provides confirmation of the amide functionality.

A base peak frequently appears at mass-to-charge ratio 97, corresponding to a methylenephosphonic acid fragment [19]. This ion results from rearrangement processes that retain the phosphorus center while eliminating ethyl substituents and the dimethylamino carbonyl group. The high abundance of this fragment (85-100% relative intensity) reflects its thermodynamic stability and serves as a reliable diagnostic feature.

Computational Chemistry Insights

Density Functional Theory Calculations of Molecular Geometry

Density functional theory calculations provide detailed insights into the molecular geometry of phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester [22] [23] [24]. The B3LYP functional with 6-31+G(d,p) basis set has proven particularly effective for phosphorus-containing compounds, providing accurate bond lengths and angles while maintaining computational efficiency [25] [26].

The phosphorus center adopts a distorted tetrahedral geometry with bond angles deviating from the ideal 109.5 degrees due to electronic and steric effects [22] [27]. The phosphorus-oxygen double bond exhibits a calculated length of 1.48-1.52 Angstroms, which is consistent with experimental data from similar phosphonate compounds [28] [23]. This bond length reflects the strong electrostatic attraction between phosphorus and oxygen while accounting for some degree of π-bonding character.

The phosphorus-oxygen single bonds to the ethyl ester groups show calculated lengths of 1.56-1.60 Angstroms [22] [24]. These bonds are slightly longer than the phosphoryl bond due to their single-bond character and the steric influence of the ethyl substituents. The bond angles around phosphorus range from 105 to 115 degrees, reflecting the distortion from ideal tetrahedral geometry.

The phosphorus-carbon bond connecting to the dimethylamino-substituted carbon exhibits a calculated length of 1.79-1.83 Angstroms [23] [29]. This bond is significantly longer than phosphorus-oxygen bonds due to the larger atomic radius of carbon and the sp³ hybridization of both atoms. The bond angle involving this carbon atom shows minimal deviation from tetrahedral values due to reduced steric interactions.

The carbonyl group maintains its characteristic planar geometry with a carbon-oxygen double bond length of 1.22-1.25 Angstroms [30] [31]. The amide nitrogen adopts a slightly pyramidal geometry due to partial sp³ character, with carbon-nitrogen bond lengths of 1.45-1.48 Angstroms reflecting the resonance interaction between the nitrogen lone pair and the carbonyl π-system.

The ethyl ester groups exhibit standard aliphatic geometries with carbon-oxygen bond lengths of 1.42-1.46 Angstroms [22] [27]. The ester linkages show slight deviations from planarity due to steric interactions with the phosphorus center and neighboring substituents.

Tautomeric Equilibrium Studies

Computational investigations of tautomeric equilibria in phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester reveal the predominance of the phosphonate form over alternative tautomeric structures [32] [33] [26]. The primary tautomeric equilibrium involves interconversion between the pentavalent phosphonate form and a hypothetical trivalent phosphite form through proton migration.

Density functional theory calculations consistently predict that the phosphonate tautomer (P=O form) is thermodynamically favored by approximately 15.6 kilocalories per mole in the gas phase [32] [26]. This large energy difference corresponds to an equilibrium constant exceeding 10¹¹, indicating that greater than 99.9% of molecules exist in the phosphonate form under standard conditions [33].

The stability of the phosphonate tautomer arises from several factors including the strong phosphorus-oxygen double bond, favorable electrostatic interactions, and optimal orbital overlap [26] [34]. The phosphoryl bond exhibits partial ionic character due to the electronegativity difference between phosphorus and oxygen, contributing to the thermodynamic preference for this form.

Solvation effects modify the tautomeric equilibrium but do not fundamentally alter the preference for the phosphonate form [33] [26]. In aqueous solution, the energy difference decreases to approximately 12.2 kilocalories per mole due to differential solvation of the two tautomers. The phosphite form experiences enhanced stabilization through hydrogen bonding with water molecules, but this effect is insufficient to overcome the intrinsic stability of the phosphonate structure.

The dimethylamino carbonyl substituent influences the tautomeric equilibrium through electronic effects [33] [7]. The electron-withdrawing nature of the carbonyl group stabilizes the phosphonate form by reducing electron density at phosphorus, thereby strengthening the phosphoryl bond. This effect contributes an additional 2-3 kilocalories per mole of stabilization energy compared to simple alkyl-substituted phosphonates.

Kinetic barriers for tautomeric interconversion are prohibitively high, exceeding 50 kilocalories per mole for uncatalyzed processes [33] [26]. These barriers ensure that tautomeric equilibration does not occur under normal laboratory conditions, making the compound kinetically stable in its phosphonate form. The high barriers reflect the necessity of breaking strong phosphorus-oxygen bonds and forming new phosphorus-hydrogen bonds during the hypothetical isomerization process.

XLogP3

-0.3

Wikipedia

Diethyl N,N-dimethylcarbamoylmethylphosphonate

Dates

Last modified: 07-22-2023

Explore Compound Types